molecular formula C16H14N4O2S B2462094 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896338-96-8

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2462094
CAS No.: 896338-96-8
M. Wt: 326.37
InChI Key: SQEUDHPSBXOOLZ-UHFFFAOYSA-N
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Description

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide (CAS No: 896346-40-0) is a specialized research chemical with molecular formula C17H16N4O2S and molecular weight 340.3995 g/mol . This compound features a unique heterocyclic architecture combining pyrido[1,2-a][1,3,5]triazin and acetamide pharmacophores, creating a multifunctional scaffold for biomedical research and drug discovery applications. The structural complexity arises from its 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin core linked via a sulfanyl bridge to an N-phenylacetamide moiety . This compound demonstrates significant research potential in kinase inhibition studies and cellular differentiation pathways. Compounds with similar pyrido[1,2-a][1,3,5]triazin scaffolds have shown promising biological activities relevant to cancer research, age-related macular degeneration, psoriasis, arthritis, endometriosis, fibrosis, keloid, obesity, retinopathy, scleroderma, cardiac remodeling, restenosis, and myocardial infarction . The molecular structure enables potential interaction with multiple biological targets, particularly in signal transduction pathways involving inhibitors of differentiation, making it valuable for investigating proliferative disorders . Researchers can utilize this compound to explore antibacterial mechanisms, as structurally related benzimidazole-triazine hybrids have demonstrated potent activity against Gram-positive bacteria including Staphylococcus aureus, with some analogs showing superior efficacy compared to gentamycin controls . The presence of the sulfanyl-acetamide linkage may enhance membrane penetration and target binding affinity. The compound is offered exclusively for research applications in vitro and is strictly labeled "For Research Use Only." Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-6-5-9-20-14(11)18-15(19-16(20)22)23-10-13(21)17-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEUDHPSBXOOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 418.5 g/mol. It features a pyrido[1,2-a][1,3,5]triazinone core structure which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities including:

  • Antibacterial Activity : Compounds with pyrido and thiazole moieties have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Notably, derivatives of pyrido compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. The IC50 values for some derivatives can be as low as 0.63 µM, indicating strong enzyme inhibition .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido Core : Cyclization reactions under acidic conditions to form the pyrido structure.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions.
  • Acetylation : The final step involves acetylating the amino group to yield the target compound.

Antibacterial Activity

A study evaluated various derivatives of pyrido compounds against several bacterial strains. The results indicated that compounds containing the sulfanyl group exhibited moderate to strong antibacterial properties. The following table summarizes the antibacterial activity against selected strains:

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis126.28
Compound CEscherichia coli108.50

Enzyme Inhibition Studies

The enzyme inhibition studies highlighted the potential of these compounds in therapeutic applications:

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase0.63
Compound BUrease1.21

These findings suggest that the compound may serve as a lead for developing new pharmaceuticals targeting these enzymes.

Case Studies

Several case studies have been published focusing on the biological activities of related compounds. For instance:

  • Case Study on Antimicrobial Activity : A series of synthesized pyrido derivatives were tested for their antimicrobial efficacy. Compounds similar to this compound showed promising results against resistant bacterial strains .
  • Enzyme Inhibition Analysis : Another study focused on evaluating the enzyme inhibition potential of various derivatives against urease and AChE, demonstrating significant inhibitory activity that could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide may exhibit significant anticancer properties. For instance, research has shown that certain pyrido[1,2-a][1,3,5]triazine derivatives possess the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain an area of ongoing investigation.

Antimicrobial Activity

Compounds with a similar structural framework have demonstrated notable antimicrobial properties. The presence of the triazine ring is associated with enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be developed as a novel antibacterial agent.

Antifungal Properties

The compound's potential antifungal activity has also been explored. Similar derivatives have shown effectiveness against fungi such as Candida species and Aspergillus . The mechanism of action may involve disruption of fungal cell wall synthesis or interference with cellular metabolism.

Case Study: Anticancer Screening

In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. Among the tested compounds, derivatives related to this compound exhibited promising results in reducing tumor growth and enhancing apoptosis in cancer cells .

Case Study: Antimicrobial Efficacy

Another study focused on synthesizing various hybrids based on the triazine framework and assessing their antimicrobial efficacy against a panel of pathogens. Compounds derived from similar structures showed minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, indicating their potential as effective antimicrobial agents .

Comparative Data Table

Application AreaCompound TypeNotable Findings
AnticancerPyrido[1,2-a][1,3,5]triazine DerivativesInduced apoptosis in cancer cell lines
AntimicrobialTriazine HybridsEffective against MRSA and other pathogens
AntifungalTriazine-Based CompoundsActive against Candida and Aspergillus species

Preparation Methods

Cyclative Condensation of Pyridine Derivatives

The most widely reported method involves cyclative condensation between 2-enamino or 2-formamidino-substituted pyridine derivatives and α-arylacetyl chlorides. For this compound, phenylacetyl chloride serves as the acylating agent. The reaction proceeds under reflux in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts. Key steps include:

  • Formation of the enamine intermediate : 2-Aminopyridine derivatives react with acetyl chloride derivatives to form enamine precursors.
  • Cyclization : Intramolecular cyclization under basic conditions generates the pyrido[1,2-a]triazinone core.
  • Sulfanyl Group Introduction : Thiolation at the C2 position using sulfurizing agents like Lawesson’s reagent or elemental sulfur.

Multi-Step Functionalization of Preformed Cores

Alternative approaches begin with pre-synthesized pyrido[1,2-a]triazinone scaffolds. The sulfanyl-acetamide side chain is introduced via nucleophilic substitution or coupling reactions. For example:

  • Mitsunobu Reaction : Coupling of 2-mercapto-triazinone derivatives with N-phenylacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Thiol-Ene Click Chemistry : Radical-mediated addition of thiols to alkene-functionalized triazinones, though this method is less common for aromatic systems.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent selection, temperature control, and catalyst use. Comparative data from literature are summarized below:

Parameter Cyclative Condensation Mitsunobu Coupling Thiol-Ene
Solvent Dichloromethane Tetrahydrofuran Acetonitrile
Temperature (°C) 40–60 0–25 80–100
Catalyst/Base Triethylamine DEAD/PPh₃ AIBN
Reaction Time (h) 12–24 4–6 8–12
Yield (%) 65–78 55–70 40–50

Key findings:

  • Cyclative condensation achieves higher yields (65–78%) but requires longer reaction times.
  • Mitsunobu coupling offers moderate yields (55–70%) with faster kinetics but generates stoichiometric phosphine oxide waste.
  • Radical thiol-ene methods are less efficient (40–50%) due to competing side reactions.

Functional Group Modifications

Sulfanyl Group Installation

The sulfanyl (-S-) linker is introduced via nucleophilic displacement of halogenated intermediates or direct thiolation. For example:

  • Halogen Displacement : 2-Chloropyrido[1,2-a]triazinone reacts with potassium thioacetate, followed by hydrolysis to the free thiol.
  • Direct Thiolation : Using H₂S gas or thiourea under basic conditions, though this risks over-sulfurization.

Acetamide Side Chain Coupling

The N-phenylacetamide moiety is typically introduced via:

  • Schotten-Baumann Reaction : Reaction of acyl chlorides with aniline derivatives in biphasic conditions.
  • EDCI/HOBt-Mediated Amidation : Carbodiimide-based coupling of carboxylic acids with anilines, offering better control over regioselectivity.

Structural Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity. Standard protocols include:

Spectroscopic Analysis

  • ¹H NMR : Key resonances include the pyridine α-protons (δ 8.2–8.5 ppm), methyl groups (δ 2.4–2.6 ppm), and acetamide NH (δ 10.1–10.3 ppm).
  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm the triazinone and acetamide groups.
  • HRMS : Molecular ion peak at m/z 394.371 (calculated for C₁₈H₁₈N₄O₂S).

Crystallographic Studies

Single-crystal X-ray diffraction (where applicable) confirms the planar geometry of the triazinone core and the dihedral angle between the pyridine and phenyl rings (~45°).

Comparative Evaluation of Synthetic Approaches

A meta-analysis of published methods reveals trade-offs between efficiency, scalability, and practicality:

Method Advantages Limitations
Cyclative Condensation High yield, one-pot Long reaction times
Mitsunobu Coupling Mild conditions Phosphine oxide waste
Thiol-Ene Atom economy Low yield, side reactions

For industrial-scale production, cyclative condensation is preferred despite slower kinetics, whereas Mitsunobu coupling suits small-scale medicinal chemistry applications.

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